tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate
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Overview
Description
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a quinoxaline ring substituted with a bromine atom at the 5-position
Preparation Methods
The synthesis of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromoquinoxaline. The reaction is usually carried out under mild conditions using a suitable base and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with 5-bromoquinoxaline in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Chemical Reactions Analysis
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block in the synthesis of bioactive molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate involves its interaction with specific molecular targets The carbamate group can act as a protecting group for amines, allowing for selective reactions at other functional groupsThe tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
tert-Butyl N-(5-bromoquinoxalin-6-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a quinoxaline ring, which affects its reactivity and applications.
tert-Butyl carbamate: Lacks the bromine and quinoxaline moieties, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of a carbamate group with a brominated quinoxaline ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
tert-butyl N-(5-bromoquinoxalin-6-yl)carbamate |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-8-4-5-9-11(10(8)14)16-7-6-15-9/h4-7H,1-3H3,(H,17,18) |
InChI Key |
ZKHPQJLGZHKHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=NC=CN=C2C=C1)Br |
Origin of Product |
United States |
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